molecular formula C12H12O3 B8623686 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid

Cat. No.: B8623686
M. Wt: 204.22 g/mol
InChI Key: BAOVNJKOIFSIGM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid is an organic compound that features a naphthalene ring system with a ketone and acetic acid functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of catalysts such as palladium on carbon for the hydrogenation step and acidic or basic conditions for the subsequent functional group transformations .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Esters or amides.

Scientific Research Applications

2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The ketone and acetic acid functional groups allow it to participate in various biochemical reactions, potentially modulating enzyme activity and signaling pathways. Further research is needed to fully elucidate its molecular targets and mechanisms .

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 2-(4-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetic acid.

    1,2,3,4-Tetrahydro-1-methyl-naphthalene: Similar structure but with a methyl group instead of a ketone and acetic acid.

    1,2,3,4-Tetrahydro-1-phenyl-naphthalene: Contains a phenyl group instead of the ketone and acetic acid.

Uniqueness

This compound is unique due to the presence of both a ketone and acetic acid functional group on the naphthalene ring system. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

2-(4-oxo-2,3-dihydro-1H-naphthalen-2-yl)acetic acid

InChI

InChI=1S/C12H12O3/c13-11-6-8(7-12(14)15)5-9-3-1-2-4-10(9)11/h1-4,8H,5-7H2,(H,14,15)

InChI Key

BAOVNJKOIFSIGM-UHFFFAOYSA-N

Canonical SMILES

C1C(CC(=O)C2=CC=CC=C21)CC(=O)O

Origin of Product

United States

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